
(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a chlorine atom and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of boronic acids, including B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using efficient catalysts and reaction conditions that minimize by-products and waste .
化学反应分析
Types of Reactions
B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boranes.
Substitution: Reactions with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acid derivatives, while substitution reactions can produce various substituted pyrazole compounds .
科学研究应用
B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid moiety can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is often mediated by the formation of reversible covalent bonds with active site residues .
相似化合物的比较
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative used in similar applications.
Pyrazolone derivatives: Compounds with similar pyrazole rings but different substituents, used in medicinal chemistry.
Uniqueness
B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C4H6BClN2O2 |
|---|---|
分子量 |
160.37 g/mol |
IUPAC 名称 |
(4-chloro-1-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H6BClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2,9-10H,1H3 |
InChI 键 |
NILBKBISBPBQNG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NN(C=C1Cl)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



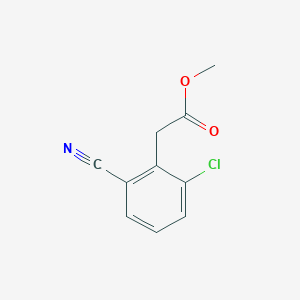

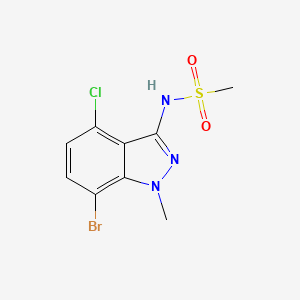
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
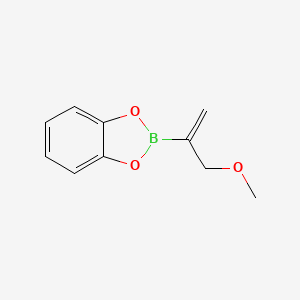
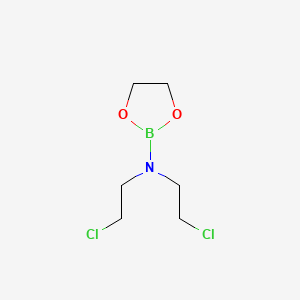

![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)
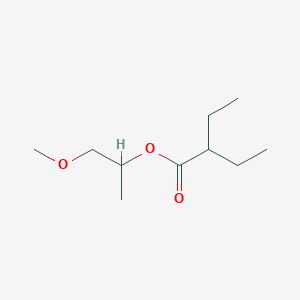

![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)
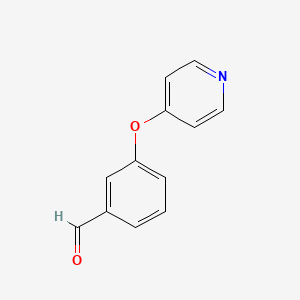
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
